Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound includes a pyrimidine ring, a piperidinone moiety, and an ethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidinone derivative under specific conditions. One common method involves the use of ethyl 2-chloropyrimidine-5-carboxylate and 4-oxopiperidine in the presence of a base such as potassium carbonate in an organic solvent like chloroform . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Purification techniques such as recrystallization or column chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the piperidinone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine ring .
Scientific Research Applications
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate involves the inhibition of specific molecular targets and pathways. The compound has been shown to inhibit the endoplasmic reticulum (ER) stress response and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it modulates the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but contains a phenyl group instead of an oxopiperidinone moiety.
Triazole-Pyrimidine Hybrids: These compounds combine a triazole ring with a pyrimidine ring and are investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. Its ability to modulate multiple pathways involved in inflammation and neuroprotection makes it a valuable compound for further research and development .
Biological Activity
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine core with a piperidine substituent, which is significant for its biological activity. The presence of the carbonyl group in the piperidine ring contributes to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Recent studies have identified this compound as a potential inhibitor of essential kinases in Plasmodium falciparum, specifically PfGSK3 and PfPK6. These kinases are crucial for the parasite's lifecycle and represent novel targets for antimalarial drug development .
- Nitric Oxide Production : The compound may also influence nitric oxide (NO) production, which plays a role in various physiological processes, including inflammation and immune response modulation. NO is known to mediate tumoricidal and bactericidal actions in macrophages .
- Anti-inflammatory Activity : this compound has been linked to the enhancement of pro-inflammatory mediators such as IL6 and IL8, suggesting a dual role in modulating inflammatory responses .
Case Studies
- Antimalarial Activity : In vitro studies demonstrated that this compound exhibits significant inhibitory effects on PfGSK3 and PfPK6. The compound showed an IC50 value indicating potent inhibition, making it a candidate for further development as an antimalarial agent .
- Cytotoxicity Assays : Additional assays have indicated that this compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values were not detailed in the available literature.
Data Tables
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(17)9-7-13-12(14-8-9)15-5-3-10(16)4-6-15/h7-8H,2-6H2,1H3 |
InChI Key |
MDIOAFVXZVTQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(=O)CC2 |
Origin of Product |
United States |
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